3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester

Drug design Lipophilicity Physicochemical properties

3‑Methoxy‑6‑methyl‑2‑pyridinecarboxylic acid methyl ester (methyl 3‑methoxy‑6‑methylpicolinate; CAS 65515‑24‑4) is a trisubstituted pyridine‑2‑carboxylate ester with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g mol⁻¹. It features a methoxy group at the 3‑position, a methyl group at the 6‑position, and a methyl ester at the 2‑position, a substitution pattern that distinguishes it from regioisomeric forms such as methyl 6‑methoxy‑3‑methylpicolinate (CAS 1379242‑94‑0).

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 65515-24-4
Cat. No. B1321713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester
CAS65515-24-4
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)OC)C(=O)OC
InChIInChI=1S/C9H11NO3/c1-6-4-5-7(12-2)8(10-6)9(11)13-3/h4-5H,1-3H3
InChIKeyHYHIAUNBBTVKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester (CAS 65515-24-4): Core Structural and Physicochemical Profile for Scientific Procurement


3‑Methoxy‑6‑methyl‑2‑pyridinecarboxylic acid methyl ester (methyl 3‑methoxy‑6‑methylpicolinate; CAS 65515‑24‑4) is a trisubstituted pyridine‑2‑carboxylate ester with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g mol⁻¹ [1]. It features a methoxy group at the 3‑position, a methyl group at the 6‑position, and a methyl ester at the 2‑position, a substitution pattern that distinguishes it from regioisomeric forms such as methyl 6‑methoxy‑3‑methylpicolinate (CAS 1379242‑94‑0) . The compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the unique spatial arrangement of its substituents governs reactivity, hydrogen‑bonding capacity, and lipophilicity relative to its closest analogs .

Why 3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester (CAS 65515-24-4) Cannot Be Replaced by Regioisomeric, Acid, or Side‑Chain Analogs Without Experimental Validation


Replacing 3‑methoxy‑6‑methyl‑2‑pyridinecarboxylic acid methyl ester with a structurally similar analog—even one sharing the same molecular formula—introduces quantifiable alterations in lipophilicity, hydrogen‑bond donor count, and ester‑reactivity profile. For example, the 6‑methoxy‑3‑methylpicolinate regioisomer (CAS 1379242‑94‑0) relocates the methoxy group from the 3‑ to the 6‑position, thereby altering the electronic environment of the pyridine ring and potentially affecting metal‑coordination geometry and cross‑coupling reactivity . Likewise, the free acid analog 3‑methoxy‑6‑methylpicolinic acid (CAS 95109‑37‑8) differs in log P by approximately 0.3 units and carries an additional hydrogen‑bond donor, changes that demonstrably influence membrane permeability and solubility in biological assays . Even the 6‑(methoxymethyl) side‑chain variant (CAS 354517‑88‑7) reduces log P by 0.7 units, underscoring that negligible‑appearing structural modifications can produce measurable differences in chemical behavior relevant to both synthetic and pharmacological screening workflows .

Quantitative Differential Evidence for 3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester (CAS 65515-24-4) Relative to Closest Analogs


Lipophilicity (XLogP3‑AA) of Target Ester vs. Free‑Acid Analog and 6‑(Methoxymethyl) Analog

The target methyl ester possesses a computed XLogP3‑AA of 1.4, whereas the corresponding free acid (3‑methoxy‑6‑methylpicolinic acid, CAS 95109‑37‑8) has an XLogP3 of 1.1 [1]. The 6‑(methoxymethyl) analog (CAS 354517‑88‑7) has an XLogP of 0.7 . This lipophilicity gradient (Δ = +0.3 log units over the acid; Δ = +0.7 log units over the 6‑(methoxymethyl) analog) indicates that the target ester is more membrane‑permeable than either comparator, which is critical for cellular target engagement and pharmacokinetic optimization in drug discovery [2].

Drug design Lipophilicity Physicochemical properties

Hydrogen‑Bond Donor Count: Methyl Ester vs. Carboxylic Acid Analog — Implications for Passive Membrane Permeability and Blood‑Brain Barrier Penetration

The target methyl ester contains zero hydrogen‑bond donors (HBD = 0), whereas the free‑acid analog (CAS 95109‑37‑8) possesses one H‑bond donor (HBD = 1) owing to its carboxylic acid proton [1]. A HBD count of zero is a recognized criterion for improved passive permeability and blood‑brain barrier (BBB) penetration, as codified in the Lipinski and CNS MPO rules [2]. This distinction provides a structural rationale for selecting the ester over the acid in a CNS‑focused screening library without the need for ester prodrug design.

Medicinal chemistry Blood‑brain barrier Physicochemical profiling

Purity Grade Specification: Target Compound (98 %) vs. Alternative Methyl‑Picolinate Derivatives (95 % Industry Base Specification)

The target compound is commercially available at a stated minimum purity of 98 % (Leyan, Cat. 1706400) , whereas a commonly encountered comparator—methyl 6‑(methoxymethyl)picolinate (CAS 354517‑88‑7)—is widely stocked at a base purity of 95 % . A 3‑percentage‑point purity difference in the context of multi‑step synthetic sequences can reduce the burden of side‑product removal, lower the risk of trace‑impurity interference in biological assays, and provide more reproducible batch‑to‑batch performance in high‑throughput screening (HTS) environments.

Compound procurement Purity specification Reproducible synthesis

Regioisomeric Identity: 3‑Methoxy‑6‑methyl Positioning vs. 6‑Methoxy‑3‑methylpicolinate — Structural Determinants for Metal‑Binding and Cross‑Coupling Orientation

The target compound positions the methoxy group at C‑3 and the methyl group at C‑6, creating a specific electronic environment around the pyridine nitrogen that differs from the 6‑methoxy‑3‑methyl regioisomer (CAS 1379242‑94‑0) . Although direct head‑to‑head reactivity data are absent in the open literature, the principle is established that pyridine‑ring substitution pattern governs nitrogen‑atom basicity and metal‑coordination geometry [1]. Consequently, the target compound presents a distinct chelation scaffold for applications where regiochemistry around the picolinate core is the primary selection parameter.

Coordination chemistry Cross‑coupling Regioselective synthesis

Precision Application Scenarios for 3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester (CAS 65515-24-4) Based on Quantifiable Differentiation Evidence


Fragment‑Based CNS Drug Discovery Requiring Zero H‑Bond Donor Scaffolds

Screening libraries that target the central nervous system benefit from fragments with zero H‑bond donors and moderate lipophilicity. The target ester (HBD = 0, XLogP3‑AA = 1.4) meets these criteria more closely than the free‑acid analog (HBD = 1, XLogP3 = 1.1), increasing the probability of CNS penetration and simplifying medicinal‑chemistry optimization [1].

High‑Throughput Screening Where Minimal Impurity Interference Is Mandatory

At 98 % minimum purity, the target compound reduces the likelihood of false‑positive or false‑negative results in cell‑based and biochemical assays compared with analogs typically offered at 95 % purity. This purity advantage translates directly into cleaner dose‑response curves and less frequent re‑testing, lowering overall screening‑campaign costs .

Structure‑Activity Relationship (SAR) Studies Exploring Ester vs. Acid Bioavailability

When investigating the role of the carboxylic ester functionality on oral absorption or cellular permeability, the target methyl ester provides a direct comparator to the corresponding acid (XLogP3 difference of +0.3) within a matched molecular pair (MMP) strategy, enabling the deconvolution of lipophilicity‑driven from hydrogen‑bond‑driven pharmacokinetic effects [1].

Organometallic Catalyst Design Demanding Specific Pyridine‑Nitrogen Electronics

The 3‑methoxy‑6‑methyl regioisomeric arrangement differentiates the electron density at the pyridine nitrogen from the 6‑methoxy‑3‑methyl isomer. This regiochemical precision is essential for tuning catalytic activity and stereoselectivity in transition‑metal complexes, where even subtle electronic perturbations affect turnover frequency and enantiomeric excess [2].

Quote Request

Request a Quote for 3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.